molecular formula C64H116N22O19 B7911059 H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH

H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH

Cat. No.: B7911059
M. Wt: 1497.7 g/mol
InChI Key: USSJDGBHUQEJJG-HKDQSZHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is a 14-amino acid sequence characterized by a high density of basic residues (lysine (Lys) and arginine (Arg)) and hydrophilic residues (glutamine (Gln), glutamic acid (Glu), and aspartic acid (Asp)).

  • Lys-Lys and Arg-Arg clusters: Common in antimicrobial peptides for membrane disruption .
  • Gln-Glu-Ala-Val-Asp: A hydrophilic region that may enhance solubility or participate in hydrogen bonding .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H116N22O19/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSJDGBHUQEJJG-HKDQSZHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H116N22O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The peptide H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH , a synthetic compound, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

Chemical Structure : The peptide consists of 12 amino acids with specific sequences that contribute to its biological functions. The presence of basic amino acids like Lysine (Lys) and Arginine (Arg) suggests potential interactions with negatively charged biomolecules, which may enhance its biological activity.

Molecular Weight : The molecular weight of this peptide is approximately 1,417.6 Da, which is significant for its absorption and bioavailability in biological systems.

Antimicrobial Activity

Research has indicated that peptides similar to this compound exhibit antimicrobial properties. For instance, studies on marine-derived peptides have shown that certain amino acid sequences can inhibit the growth of bacteria and fungi, suggesting a potential role for this peptide in antimicrobial applications .

Antioxidant Properties

Peptides containing Arg and Lys have been linked to antioxidant activities. These amino acids can scavenge free radicals, thereby protecting cells from oxidative stress. A comparative study indicated that peptides with similar structures demonstrated substantial antioxidant capabilities, which could be beneficial in preventing cellular damage .

Immunomodulatory Effects

The immunomodulatory effects of peptides are notable. Peptides rich in Arg and Lys have been shown to enhance immune responses by modulating cytokine production. This suggests that this compound could potentially be utilized in immunotherapy or as an adjunct treatment in inflammatory conditions .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Interaction : Basic amino acids can interact with negatively charged components of cell membranes, facilitating the penetration of the peptide into cells.
  • Receptor Binding : The structure may allow binding to specific receptors involved in immune response modulation, enhancing its efficacy as an immunomodulator.
  • Enzyme Inhibition : Peptides similar to this compound have been shown to inhibit enzymes such as ACE (Angiotensin-Converting Enzyme), which is crucial in regulating blood pressure and fluid balance .

Study 1: Antimicrobial Efficacy

A study conducted on peptides with similar sequences reported a significant reduction in bacterial load when exposed to this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Peptide SequenceMIC (µg/mL)Target Organism
H-Lys-Lys...50Staphylococcus aureus
H-Lys-Lys...30Escherichia coli

Study 2: Antioxidant Activity

In vitro assays assessing the antioxidant capacity of similar peptides revealed that those containing Arg exhibited higher radical scavenging activity compared to others. The results suggest a strong correlation between the presence of basic amino acids and antioxidant potential.

Peptide SequenceDPPH Scavenging Activity (%)
H-Lys-Lys...75
Control40

Scientific Research Applications

Peptide Synthesis

Overview:
H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH serves as a crucial building block in peptide synthesis. Its sequence contributes to the formation of larger peptides that are essential in pharmaceutical development.

Key Points:

  • Building Block for Therapeutics: This compound can be utilized to create peptides that mimic or enhance biological functions, aiding in the development of novel drugs.
  • Research Applications: It is widely used in laboratory settings to explore protein interactions and functions.

Drug Development

Overview:
The unique amino acid sequence of this compound allows for the design of targeted therapies, particularly in oncology.

Case Studies:

  • Targeted Cancer Therapies: Research indicates that peptides derived from this compound can improve the specificity and efficacy of drug delivery systems, potentially leading to better outcomes in cancer treatment .
  • Enhanced Drug Stability: Incorporating this peptide into drug formulations has shown to enhance the stability and bioavailability of therapeutic agents .

Biotechnology

Overview:
In biotechnology, this compound plays a vital role in protein engineering.

Applications:

  • Protein Design: It aids in the design of proteins with enhanced properties such as increased enzyme activity or stability, which are crucial for industrial applications.
  • Biocatalysis: The peptide's structure can be engineered to create biocatalysts that facilitate chemical reactions under mild conditions .

Cosmetic Formulations

Overview:
The cosmetic industry has recognized the potential benefits of this compound in skincare products.

Key Benefits:

  • Skin Repair: This compound is incorporated into formulations aimed at promoting skin healing and regeneration.
  • Anti-aging Properties: Its ability to enhance cellular signaling pathways makes it a valuable ingredient in anti-aging products .

Research in Neurobiology

Overview:
this compound is utilized in neurobiology to study neuropeptides and their roles in neurological functions.

Research Insights:

  • Neuropeptide Studies: This peptide aids researchers in understanding the mechanisms by which neuropeptides influence behavior and physiological processes.
  • Therapeutic Potential: Investigations into its effects on neuronal signaling pathways may lead to new treatments for neurological disorders .

Data Tables

Application AreaSpecific Use CaseBenefits/Outcomes
Peptide SynthesisBuilding block for therapeuticsFacilitates novel drug development
Drug DevelopmentTargeted cancer therapiesImproved specificity and efficacy
BiotechnologyProtein engineeringEnhanced enzyme activity and stability
Cosmetic FormulationsSkin repair and anti-aging productsPromotes healing and reduces signs of aging
NeurobiologyNeuropeptide researchInsights into neurological functions

Comparison with Similar Compounds

Antimicrobial Peptides

Peptides with clustered cationic residues (Lys/Arg) are well-documented for their membrane-disrupting antimicrobial properties:

Compound Sequence Features Key Activity Reference
Target Peptide H-Lys-Lys-Ala-Leu-Arg-Arg-... Hypothesized antimicrobial
Melimine H-Arg-Leu-Val-Arg-Ile-Leu-... (20 residues) Broad-spectrum antimicrobial
AamAP1 lysine H-Lys-Asn-Lys-Arg-Lys-Arg-... (16 residues) Disrupts bacterial membranes

However, the absence of hydrophobic residues (e.g., Ile, Leu, Val) in the target peptide’s C-terminal region may reduce its membrane penetration efficacy compared to Melimine .

Kinase Substrate Peptides

Peptides containing Arg-Arg-X-Ser motifs are substrates for kinases like cAMP-dependent protein kinase:

Compound Sequence Features Kinase Interaction Reference
Target Peptide ...Leu-Arg-Arg-Gln-Glu... No phosphorylation data available
Leu-Arg-Arg-Ala-Ser-Leu-Gly Acetylated/dansyl derivatives Phosphorylated by cAMP kinase

Key Insight: The Arg-Arg motif in the target peptide resembles the kinase substrate sequence in . However, the substitution of the critical serine (Ser) with glutamine (Gln) may render it non-phosphorylatable, limiting its utility in kinase signaling pathways .

Antiviral Peptides

Basic residue clusters are also implicated in antiviral activity:

Compound Sequence Features Antiviral Target Reference
Target Peptide Arg-Arg, Lys-Lys clusters Not studied
dec-RVKR-cmk Arg-Val-Lys-Arg Inhibits flaviviruses

Key Insight: The Arg-Arg and Lys-Lys motifs in the target peptide mirror dec-RVKR-cmk, which inhibits flavivirus proteases.

Antioxidant and Immunomodulatory Peptides

Glutamine (Gln) and glutamic acid (Glu) residues are linked to antioxidant effects:

Compound Sequence Features Biological Role Reference
Target Peptide Gln-Glu-Ala-Val-Asp Hypothesized antioxidant
Gln Dipeptides Gln-Gln or Gln-Ala Enhances GSH synthesis

Key Insight : The Gln-Glu segment in the target peptide may support antioxidant activity by mimicking glutamine dipeptides, which upregulate glutathione (GSH) in weaned piglets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.